3-Hydroxy-3-(naphthalen-2-yl)propanoic acid
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Overview
Description
3-Hydroxy-3-(naphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a naphthalene ring attached to a propanoic acid moiety with a hydroxyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydroxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 3-Oxo-3-(naphthalen-2-yl)propanoic acid or 3-Carboxy-3-(naphthalen-2-yl)propanoic acid.
Reduction: 3-Hydroxy-3-(naphthalen-2-yl)propanol.
Substitution: 3-Halo-3-(naphthalen-2-yl)propanoic acid derivatives.
Scientific Research Applications
3-Hydroxy-3-(naphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The naphthalene ring provides hydrophobic interactions that enhance binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(naphthalen-2-yl)propanoic acid
- 2-Amino-3-(naphthalen-2-yl)propanoic acid
- 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid
Uniqueness
3-Hydroxy-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a naphthalene ring, which confer distinct chemical properties and reactivity. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-hydroxy-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2,(H,15,16) |
InChI Key |
YKJPTJPXYBPQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)O |
Origin of Product |
United States |
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